Ripk2/3-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ripk2/3-IN-1 is a potent dual inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIPK2) and receptor-interacting serine/threonine-protein kinase 3 (RIPK3). It exhibits inhibitory concentration (IC50) values of 3 nM and 117 nM for RIPK2 and RIPK3, respectively . This compound is significant in the study of inflammatory diseases and cancer due to its ability to modulate key signaling pathways involved in immune responses and cell death .
Méthodes De Préparation
The synthesis of Ripk2/3-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactionsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as temperature control, solvent selection, and purification techniques .
Analyse Des Réactions Chimiques
Ripk2/3-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to convert specific functional groups to their reduced forms.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Ripk2/3-IN-1 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition of kinase activity and the development of new inhibitors.
Biology: It helps in understanding the role of RIPK2 and RIPK3 in cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: It is used in drug discovery and development processes to identify new therapeutic targets .
Mécanisme D'action
Ripk2/3-IN-1 exerts its effects by inhibiting the kinase activity of RIPK2 and RIPK3. Upon activation by upstream receptors, RIPK2 and RIPK3 undergo autophosphorylation, which is crucial for the activation of downstream signaling pathways such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). By inhibiting these kinases, this compound prevents the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and modulating immune responses .
Comparaison Avec Des Composés Similaires
Ripk2/3-IN-1 is unique due to its dual inhibitory activity against both RIPK2 and RIPK3. Similar compounds include:
Ponatinib: A known inhibitor of RIPK2 with a different binding pattern.
GSK compounds: These compounds exhibit high affinity and selectivity for RIPK2.
Other RIPK2 inhibitors: Various other inhibitors have been identified through molecular modeling and chemoinformatics analyses
This compound stands out due to its potent dual inhibition, making it a valuable tool in the study of inflammatory diseases and cancer.
Propriétés
Formule moléculaire |
C24H16N4O2S2 |
---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
[5-[4-(1,3-benzothiazol-5-ylamino)-6-thiophen-2-ylquinazolin-7-yl]furan-2-yl]methanol |
InChI |
InChI=1S/C24H16N4O2S2/c29-11-15-4-5-21(30-15)16-10-19-18(9-17(16)22-2-1-7-31-22)24(26-12-25-19)28-14-3-6-23-20(8-14)27-13-32-23/h1-10,12-13,29H,11H2,(H,25,26,28) |
Clé InChI |
OUMWMQOMQTXCGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=C(C=C3C(=C2)C(=NC=N3)NC4=CC5=C(C=C4)SC=N5)C6=CC=C(O6)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.